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molecular formula C21H17N3 B8763599 Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Cat. No. B8763599
M. Wt: 311.4 g/mol
InChI Key: ORSXYLLNBXACGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754085B2

Procedure details

A solution of 2,3-dip-tolylpyrido[2,3-b]pyrazine (step 1)(181 g, 487 mmol) in EtOH/THF (1:2, 2100 ml) was treated with 10% palladium on carbon (30 g, 28.8 mmol) and the reaction mixture was placed under 0.1 bar of hydrogen at RT. After 2 days and 4 days respectively, additional batches of 10% palladium on carbon (10 g, 9.6 mmol, twice) were added along with Et3N (85 ml, 706 mmol, twice). After 7 days in total, the reaction mixture was filtered through Hyflo (filter material) and washed through with THF (2.5 L in portions). The filtrate was concentrated in vacuo to give a green/yellow solid. The solid was triturated with 1:1 TBME/heptane (500 ml) and filtered. The solid was washed with 1:1 TBME/heptane (200 ml) to give a pale yellow solid which was dried overnight to afford the title compound; HPLC (Agilent 1200), Rt 4.73 min, Method B.
Quantity
181 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
2100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH:23]=[CH:22][CH:21]=[N:20][C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.[H][H].CCN(CC)CC>CCO.C1COCC1.[Pd]>[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]3[CH2:23][CH2:22][CH2:21][NH:20][C:10]3=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
181 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N=CC=C2)C
Name
EtOH THF
Quantity
2100 mL
Type
solvent
Smiles
CCO.C1CCOC1
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 7 days in total, the reaction mixture was filtered through Hyflo (filter material)
Duration
7 d
WASH
Type
WASH
Details
washed through with THF (2.5 L in portions)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a green/yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 1:1 TBME/heptane (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with 1:1 TBME/heptane (200 ml)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
was dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)NCCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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